4-[3-(3,4-dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline
Description
4-(3-(3,4-Dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline is a complex organic compound that features a pyrazoline core substituted with a tosyl group, a dimethoxyphenyl group, and a dimethylaniline moiety
Properties
IUPAC Name |
4-[5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S/c1-18-6-13-22(14-7-18)34(30,31)29-24(19-8-11-21(12-9-19)28(2)3)17-23(27-29)20-10-15-25(32-4)26(16-20)33-5/h6-16,24H,17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKNULNCALYFKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline typically involves a multi-step process. One common synthetic route starts with the preparation of the pyrazoline core through the reaction of a chalcone with hydrazine hydrate. The resulting pyrazoline is then tosylated using tosyl chloride in the presence of a base such as pyridine. The final step involves the coupling of the tosylated pyrazoline with 3,4-dimethoxyphenyl and N,N-dimethylaniline under appropriate conditions .
Chemical Reactions Analysis
4-(3-(3,4-Dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
4-(3-(3,4-Dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
4-(3-(3,4-Dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline can be compared with similar compounds such as:
3,4-Dimethoxyphenethylamine: This compound is structurally related but lacks the pyrazoline and tosyl groups.
3,4-Dimethoxyphenylacetonitrile: Another related compound, used as an intermediate in organic synthesis, particularly in the preparation of muscle relaxants.
The uniqueness of 4-[3-(3,4-dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
The compound 4-[3-(3,4-dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline is a complex organic molecule with potential therapeutic applications. This article explores its biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 480.58 g/mol. The compound features a pyrazole ring, which is known for various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. Pyrazoles are known to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, substituted pyrazoles have shown effectiveness against several cancer types by targeting specific signaling pathways involved in tumor growth and metastasis .
Table 1: Summary of Anticancer Studies on Pyrazole Derivatives
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| A549 (Lung) | 15 | Apoptosis induction | |
| MCF-7 (Breast) | 10 | Cell cycle arrest | |
| HeLa (Cervical) | 12 | Inhibition of PI3K/AKT pathway |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Pyrazoles have been documented to exhibit significant anti-inflammatory activities in various models of inflammation .
Case Study: Anti-inflammatory Effects
A study demonstrated that a related pyrazole compound reduced inflammation in a carrageenan-induced paw edema model in rats, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been investigated. They exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity Overview
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 16 | Bacteriostatic |
| Candida albicans | 64 | Fungicidal |
Mechanistic Insights
The biological activities of the compound can be attributed to its structural features:
- Pyrazole Ring : Known for its ability to interact with various biological targets.
- Dimethylaniline Moiety : Enhances lipophilicity, aiding in cellular penetration.
- Sulfonyl Group : Potentially involved in binding interactions with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
